3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a benzofuran and an indole moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties
Preparation Methods
The synthesis of 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one involves multiple steps, typically starting with the construction of the benzofuran and indole cores. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient formation of polycyclic structures . The indole moiety can be synthesized using various methods, including Fischer indole synthesis and Bartoli indole synthesis. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran or indole rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Given the known biological activities of benzofuran and indole derivatives, this compound may be explored for its potential as an anti-cancer, anti-bacterial, or anti-viral agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzofuran and indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one include other benzofuran and indole derivatives. For example:
3,7-dimethyl-1-benzofuran-2-carboxylic acid: This compound shares the benzofuran core but lacks the indole moiety.
2-methyl-benzofuran-5-carboxylic acid: Another benzofuran derivative with different substituents.
5-amino-1-benzofuran-2-carboxylic acid hydrochloride: A benzofuran derivative with an amino group.
The uniqueness of this compound lies in the combination of benzofuran and indole structures, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C21H21NO2/c1-4-22-18-11-6-5-9-16(18)17(21(22)23)12-19-14(3)15-10-7-8-13(2)20(15)24-19/h5-11,17H,4,12H2,1-3H3 |
InChI Key |
XLYAOJIUTXEXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C4=CC=CC(=C4O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.